1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid
Overview
Description
“1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid” is a chemical compound with the linear formula C10H8Cl2N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid” are not detailed in the literature, similar compounds have been involved in ammoxidation reactions .Scientific Research Applications
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Conformational Analysis and X-ray Structure Determination
- Application Summary : This compound has been studied for its conformational properties and X-ray structure .
- Method : The structure was determined using X-ray diffraction and the conformation was analyzed using quantum-chemical methods .
- Results : The crystals belong to the triclinic system, space group P ¯1 (after structure determination), with two molecules in the unit cell. The most relevant feature of the molecular structure is the orientation of the dichlorophenyl ring with respect to the planar indazole group, the dihedral angle being 83.1 (1)° .
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- Application Summary : This compound, also known as DICA, has been studied for its antispermatogenic effects in rats .
- Method : The compound was administered orally at doses of 50 mg/kg at nine weekly or four monthly intervals .
- Results : The administration of DICA resulted in partially reversible infertility in male rats as judged by the results of serial mating and testicular histology . Higher doses (500 mg/kg) administered at the same intervals produced permanent sterility .
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- Application Summary : Chalcones are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . They are active lead molecules in medicinal chemistry for the discovery of new drugs .
- Method : The specific methods of synthesis are not provided in the source .
- Results : Chalcone derivatives exhibit a wide range of therapeutic activities .
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- Application Summary : 2,4-dichlorobenzyl alcohol, a related compound, is known to be an effective antimicrobial agent . It’s possible that “1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid” could have similar properties, but further research would be needed to confirm this.
- Method : The specific methods of application are not provided in the source .
- Results : The effectiveness of 2,4-dichlorobenzyl alcohol as an antimicrobial agent has been demonstrated, but the results for “1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid” are not available .
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- Application Summary : “1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid” could potentially be used as a chemical intermediate in the synthesis of other compounds . For example, 2,4-dichlorobenzoic acid is a known intermediate in various chemical reactions .
- Method : The specific methods of synthesis are not provided in the sources .
- Results : The use of “1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid” as a chemical intermediate would depend on the specific reactions and desired end products .
Safety And Hazards
Future Directions
Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in the pharmaceutical industry for drug discovery . The development of drugs based on these bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . Therefore, “1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid” and similar compounds may have potential applications in future drug development.
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(9(13)3-8)4-15-5-10(11(16)17)14-6-15/h1-3,5-6H,4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDWHHXFUHRTKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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